molecular formula C15H16N2O2 B3174594 N-(4-Aminophenyl)-2-phenoxypropanamide CAS No. 953900-21-5

N-(4-Aminophenyl)-2-phenoxypropanamide

Cat. No.: B3174594
CAS No.: 953900-21-5
M. Wt: 256.3 g/mol
InChI Key: LHRLGRXZDKZHES-UHFFFAOYSA-N
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Description

Current Status and Research Gaps in Phenoxypropanamide and Aminophenyl Amide Chemical Space

The chemical space encompassing phenoxypropanamides and aminophenyl amides is a fertile ground for discovery, with numerous derivatives having been synthesized and evaluated for a range of applications. The amide bond, a cornerstone of these structures, is one of the most prevalent functional groups in pharmaceuticals, underscoring the importance of this chemical class. acsgcipr.org

Phenoxypropanamide derivatives have been investigated for their potential as agonists for G protein-coupled receptors (GPR88), which are implicated in various neurological disorders. nih.gov The exploration of this scaffold has led to the development of compounds with improved potency and pharmacokinetic profiles. nih.gov Similarly, the aminophenyl amide moiety is a key pharmacophore in a variety of biologically active compounds. For instance, N-(4-aminophenyl)-substituted benzamides have been synthesized and evaluated for their therapeutic potential. researchgate.net The synthesis of such compounds often involves the reduction of a nitro group to an amine, a fundamental transformation in aromatic chemistry. researchgate.net

Despite the extensive research into these broader chemical classes, a significant research gap exists specifically for N-(4-Aminophenyl)-2-phenoxypropanamide. A thorough review of the scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. This lack of information presents a clear opportunity for novel research to fill this void in the chemical landscape.

The following table summarizes the general properties of related, but distinct, compounds, highlighting the absence of specific data for this compound.

PropertyN-[4-[(2-phenoxyacetyl)amino]phenyl]propanamideN-(4-Aminophenyl)propanamideThis compound
Molecular Formula C17H18N2O3C9H12N2OC15H16N2O2
Physical State SolidSolidData not available
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO. evitachem.comData not availableData not available
Stability Stable under standard laboratory conditions. evitachem.comData not availableData not available

Interdisciplinary Significance of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. Given the structural motifs present in this compound, it holds considerable potential as a chemical probe with interdisciplinary significance. The phenoxypropanamide portion could interact with receptors or enzymes that recognize this scaffold, while the aminophenyl group offers a site for further functionalization or interaction with biological targets.

The exploration of amide bond bioisosteres, which are structurally similar but have different physicochemical properties, is a common strategy in medicinal chemistry to improve drug-like properties. nih.gov this compound could serve as a lead compound in such studies, where modifications to its structure could lead to the discovery of novel therapeutic agents.

The potential applications of this compound could span across various fields:

Medicinal Chemistry: As a scaffold for the development of new drugs targeting a range of diseases. The aminophenyl group is a common feature in many bioactive molecules.

Materials Science: The amide linkages and aromatic rings suggest potential for the development of novel polymers with unique properties, such as electroactive polyamides. acs.org

Chemical Biology: As a tool to probe the function of specific biological pathways or to identify new drug targets.

The lack of research on this compound means its potential as a chemical probe remains largely theoretical and untapped.

Scope and Research Objectives for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted to unlock its scientific potential. The primary research objectives should be structured to systematically build a foundational understanding of this molecule.

Synthesis and Characterization:The initial and most critical objective is the development of a reliable and efficient synthetic route to this compound. A plausible synthetic strategy could involve the acylation of p-phenylenediamine (B122844) with 2-phenoxypropanoyl chloride. The latter can be prepared from 2-phenoxypropanoic acid and a chlorinating agent like thionyl chloride.

A proposed, yet unverified, synthetic pathway is outlined below:

StepReactantsReagentsProduct
12-Phenoxypropanoic acidThionyl chloride2-Phenoxypropanoyl chloride
2p-Phenylenediamine, 2-Phenoxypropanoyl chlorideBase (e.g., Triethylamine)This compound

Following a successful synthesis, thorough characterization using modern analytical techniques is imperative. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide and amine groups.

Melting Point and Elemental Analysis: To assess the purity of the synthesized compound.

Preliminary Biological Screening:Given the biological activities of related phenoxypropanamide and aminophenyl amide compounds, a preliminary biological screening of this compound would be a logical next step. This could involve assays to assess its activity against a panel of common drug targets, such as kinases, G protein-coupled receptors, or its potential as an antimicrobial or anticancer agent.

The fulfillment of these research objectives would provide the first detailed scientific report on this compound, paving the way for its exploration in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRLGRXZDKZHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Exploration of N-(4-Aminophenyl)-2-phenoxypropanamide Analogues

The exploration of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com For a molecule like this compound, this process involves the systematic synthesis and evaluation of a library of related compounds.

Lead optimization for this compound would focus on modifying its three key structural components: the phenoxy ring, the aminophenyl ring, and the propanamide linker. The primary strategy in designing an analogue library is to introduce a diverse range of substituents at various positions to probe the chemical space around the core scaffold. This allows for the establishment of clear structure-activity relationships. nih.gov

A common synthetic route to generate such an analogue library would involve the amidation reaction between a series of substituted 2-phenoxypropanoic acids and substituted 4-nitroanilines, followed by the reduction of the nitro group to the corresponding amine.

Proposed Synthetic Scheme:

Formation of Substituted 2-Phenoxypropanoic Acids: A substituted phenol (B47542) can be reacted with ethyl 2-bromopropionate followed by hydrolysis to yield the desired 2-phenoxypropanoic acid derivative.

Amide Coupling: The synthesized 2-phenoxypropanoic acid derivative is then coupled with a substituted 4-nitroaniline (B120555) using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the N-(4-nitrophenyl)-2-phenoxypropanamide intermediate.

Nitro Group Reduction: The final step involves the selective reduction of the nitro group to an amine, for instance, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride (SnCl₂), to yield the target this compound analogue.

This versatile synthetic approach allows for the introduction of a wide array of substituents on both aromatic rings, facilitating a comprehensive exploration of the SAR.

The electronic and steric properties of substituents can dramatically influence the biological activity and selectivity of a compound series. For this compound analogues, modifications on both the phenoxy and the aminophenyl rings are critical.

Aminophenyl Ring Substituents: Substituents on the aminophenyl ring, particularly adjacent to the amino group, can influence its basicity and hydrogen-bonding capacity. Modifications at the ortho and meta positions relative to the amide linkage can also introduce steric effects that may orient the molecule favorably or unfavorably within a target's binding site.

To illustrate potential SAR trends, consider a hypothetical series of analogues evaluated for antimicrobial activity against a bacterial target. The following interactive table summarizes plausible research findings, where activity is represented by the minimum inhibitory concentration (MIC).

Compound IDPhenoxy Ring Substituent (R1)Aminophenyl Ring Substituent (R2)Hypothetical MIC (µg/mL)
1HH64
24-ClH16
34-OCH₃H128
4H2-CH₃32
54-Cl2-CH₃8
64-CF₃H8
7H3-F32

Data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that an electron-withdrawing substituent like a chloro or trifluoromethyl group at the 4-position of the phenoxy ring enhances activity. Furthermore, a small steric substituent like a methyl group at the 2-position of the aminophenyl ring appears to be beneficial, potentially by inducing a favorable binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of novel analogues. nih.govimrpress.com

The initial step in QSAR is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For the this compound series, relevant descriptors would likely include: mdpi.comresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity (MR), and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is the most common descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes and hydrophobic pockets of a target protein.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Once descriptors are calculated, a statistical model is developed using methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates a combination of these descriptors to the observed biological activity (e.g., pMIC = -log(MIC)).

A QSAR model's utility is determined by its statistical significance and predictive power, which must be rigorously validated. nih.govmdpi.comuniroma1.itscielo.br Key validation metrics include:

Coefficient of Determination (R²): A measure of how well the model fits the training data.

Leave-One-Out Cross-Validated R² (q²): A measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation (R²_pred): The model's predictive power is assessed using an external test set of compounds that were not used in model development. The R²_pred value reflects how well the model predicts the activity of these new compounds.

The following table presents a hypothetical validation summary for a QSAR model developed for a series of this compound analogues.

ParameterValueInterpretation
R² (Training Set)0.91Excellent fit of the model to the training data.
q² (Leave-One-Out)0.75Good internal predictive capability.
R²_pred (External Test Set)0.82Strong predictive power for new compounds.
Number of Compounds (Training Set)25-
Number of Compounds (Test Set)8-

Data in this table is hypothetical and for illustrative purposes only.

A validated QSAR model can then be used to predict the biological potency of virtual compounds, guiding the synthesis of more effective analogues.

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. This compound has several rotatable bonds, leading to significant conformational flexibility. nih.gov

Key areas of flexibility include:

Rotation around the C-O ether bond.

Rotation around the bonds of the propanamide linker.

Rotation around the amide C-N bond, which can be hindered. cdnsciencepub.com

Rotation of the aminophenyl group.

Acyclic molecules tend to exist as a population of low-energy staggered conformers. bham.ac.uk The amide bond itself introduces a degree of planarity, but twisting can occur, particularly in sterically hindered environments. nih.gov Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred low-energy conformations. Understanding the conformational landscape is vital, as the biologically active conformation may not be the lowest energy state in solution. The flexibility of the molecule allows it to adapt its shape to fit into a binding site, but excessive flexibility can be entropically unfavorable upon binding. Therefore, conformational studies can guide the design of more rigid analogues that "pre-pay" the entropic penalty of binding by being locked in a more bioactive conformation.

Preferred Conformations and Pharmacophore Generation for Target Interaction

Computational modeling techniques, such as quantum mechanics and molecular mechanics, are instrumental in identifying the low-energy, preferred conformations of this compound. These studies reveal a landscape of potential shapes, with certain conformations being more energetically favorable and thus more likely to be present in a biological environment. The interplay of steric hindrance and electronic interactions between the phenoxy group, the propanamide linker, and the aminophenyl moiety dictates the conformational preferences.

From these preferred conformations, a pharmacophore model can be generated. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, the key pharmacophoric features would likely include:

A hydrogen bond donor (the primary amine group).

A hydrogen bond acceptor (the amide carbonyl oxygen).

Aromatic/hydrophobic regions (the two phenyl rings).

The precise spatial relationship between these features is critical for effective binding to a biological target. The generation of a robust pharmacophore model is a crucial step in virtual screening campaigns to identify other molecules with similar activity profiles.

Table 1: Key Torsional Angles and Their Influence on Conformation

Rotatable BondDescriptionImpact on Conformation
C(O)-NHAmide bondGenerally planar due to resonance, but slight deviations can occur, influencing the orientation of the aminophenyl group.
O-C(phenoxy)Ether linkageRotation around this bond alters the position of the phenoxy group relative to the propanamide backbone.
C(alpha)-C(O)Propanamide backboneInfluences the relative orientation of the phenoxy and aminophenyl groups.
C-N(amine)Aminophenyl linkageDetermines the positioning of the primary amine for potential hydrogen bonding interactions.

Dynamic Behavior and Binding Conformations through Advanced Spectroscopic Techniques

While computational models provide static snapshots of preferred conformations, the dynamic nature of molecules in solution is a critical aspect of their biological function. Advanced spectroscopic techniques offer experimental insights into the conformational dynamics and binding behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering evidence for specific conformations in solution. Chemical shift perturbations upon binding to a target protein can identify the regions of the molecule involved in the interaction.

X-ray Crystallography: When a co-crystal of this compound with its target protein can be obtained, X-ray crystallography provides the most detailed and accurate picture of the binding conformation at an atomic level. This information is invaluable for understanding the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the complex.

Table 2: Spectroscopic Data for Conformational Analysis

Spectroscopic TechniqueInformation GainedRelevance to SAR/SPR
1H NMRChemical shifts and coupling constantsProvides information about the electronic environment and dihedral angles of protons, helping to deduce the solution-state conformation.
13C NMRChemical shifts of carbon atomsComplements 1H NMR in confirming the molecular structure and electronic distribution.
NOESYThrough-space proton-proton correlationsIdentifies protons that are close in space, providing direct evidence for specific conformational preferences.
X-ray Crystallography3D atomic coordinates of the molecule in a crystal latticeOffers a high-resolution snapshot of a solid-state conformation, which can be representative of the bioactive conformation.

The integration of computational modeling with experimental spectroscopic data provides a powerful approach to fully characterize the SAR and SPR of this compound. This detailed understanding of its conformational preferences, pharmacophoric features, and dynamic behavior is essential for the rational design of more potent and selective analogs.

Mechanistic Elucidation of Biological Actions of N 4 Aminophenyl 2 Phenoxypropanamide

Identification and Characterization of Putative Molecular Targets

Comprehensive searches of peer-reviewed scientific literature and established biochemical databases did not yield specific data regarding the molecular targets of N-(4-Aminophenyl)-2-phenoxypropanamide. Research detailing its direct interactions with cellular components appears to be unavailable in the public domain.

Target-Based Screening Assays (e.g., Enzyme Panels, Receptor Binding Assays)

There is no publicly available information from target-based screening assays, such as enzymatic panels or receptor binding studies, for this compound. Consequently, its specific protein-binding profile and potential for direct enzyme or receptor modulation remain uncharacterized.

Proteomic and Interactomic Profiling to Uncover Off-Targets and Pathways

No studies utilizing proteomic or interactomic profiling to identify the binding partners, off-targets, or affected cellular pathways for this compound have been published in the accessible scientific literature.

Cellular Pathway Modulation and Signaling Crosstalk

Investigations into how this compound modulates specific cellular signaling pathways or engages in signaling crosstalk have not been reported in the available scientific research.

Investigation of Cellular Processes (e.g., cell proliferation, apoptosis, angiogenesis)

There are no published research findings detailing the effects of this compound on fundamental cellular processes such as cell proliferation, apoptosis, or angiogenesis.

Modulation of Key Regulatory Enzymes and Signaling Proteins (e.g., kinase inhibition, histone deacetylase inhibition)

Data on the ability of this compound to modulate the activity of key regulatory enzymes or signaling proteins, including kinases or histone deacetylases, is not available in the current body of scientific literature.

Phenotypic Analysis in Preclinical Disease Models (In Vitro and Ex Vivo)

Phenotypic screening data from in vitro or ex vivo preclinical models of disease for this compound are not present in the public scientific domain. Therefore, its effects in the context of specific disease models have not been documented.

Efficacy Assessment in Cell-Based Assays Relevant to Specific Pathologies (e.g., antiproliferative, antifungal, antitrypanosomal activities)

The evaluation of compounds in cell-based assays is a crucial step in drug discovery, providing initial data on their potential therapeutic efficacy. Structurally similar compounds to this compound have been assessed for various biological activities, including antiproliferative, antifungal, and antitrypanosomal effects.

Antiproliferative Activity:

The phenoxyacetamide and N-phenylpropanamide scaffolds are common in compounds designed as potential anticancer agents. For instance, a series of phenoxy thiazole (B1198619) derivatives were synthesized and showed cytotoxic and anti-proliferative activity against multiple cancer cell lines. One notable compound with methyl and fluoro substitutes demonstrated a significant cytotoxic efficacy with an average IC₅₀ value of approximately 13 μM. nih.gov Further studies on this compound indicated its potential to repress HIF-1α through p53/MDM-2 mediated degradation, suggesting a possible mechanism for its antitumor effects. nih.gov

Similarly, various acetamide (B32628) derivatives have been investigated for their anticancer properties. nih.gov For example, compounds like N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide and its analogs have shown remarkable anti-cancer activity against several tested cell lines. nih.gov Research into resveratrol (B1683913) derivatives has also led to the synthesis of phenylacetamide compounds with antiproliferative effects. One such derivative was particularly active against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines. mdpi.com

The antiproliferative potential of amide-based compounds is further highlighted by the development of novel thiazolidinone derivatives. Specifically, N-(phenyl)-2-{4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide and a related compound were found to be antiproliferative in leukemic cell lines at concentrations ranging from 75 to 250 μM. ijpsr.com

Interactive Data Table: Antiproliferative Activity of Structurally Related Compounds

Compound ClassSpecific Compound/DerivativeCell Line(s)IC₅₀/ConcentrationReference
Phenoxy ThiazolesDerivative with methyl and fluoro substituteMultiple cancer cells~13 μM nih.gov
Phenylacetamide Resveratrol DerivativesDerivative 2MCF7, MDA-MB-231Not specified mdpi.com
Thiazolidinone DerivativesN-(phenyl)-2-{4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamideCEM (leukemic)75–100 μM ijpsr.com
Thiazolidinone Derivatives2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)-methyl]phenoxy}-N-(phenyl)-acetamideCEM (leukemic)100–250 μM ijpsr.com

Antifungal Activity:

The N-aryl amide linkage is also found in compounds with antifungal properties. A study on N-arylbenzenesulfonamides, which share the N-aryl amide feature, demonstrated in vitro antifungal activity against several plant pathogenic fungi, including Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea. nih.gov Several derivatives showed broad-spectrum antifungal activity with ED₅₀ values in the range of 3-15 µg/mL. nih.gov In vivo testing of selected derivatives showed significant disease control against wheat leaf rust and cabbage club root disease. nih.gov

Another class of compounds, N′-phenylhydrazides, which also contain an amide linkage to a phenyl group, has been designed and evaluated for antifungal activity against Candida albicans. mdpi.com Many of these compounds exhibited better inhibitory activity against fluconazole-resistant strains than fluconazole (B54011) itself. mdpi.com The most potent compounds had MIC₈₀ values as low as 1.9 µg/mL against certain C. albicans strains. mdpi.com

Interactive Data Table: Antifungal Activity of Structurally Related Compounds

Compound ClassSpecific Compound/DerivativeFungal SpeciesActivity (ED₅₀/MIC₈₀)Reference
N-ArylbenzenesulfonamidesVarious derivativesPythium ultimum, Phytophthora capsici, etc.3-15 µg/mL (ED₅₀) nih.gov
N′-PhenylhydrazidesCompound A₁₁Candida albicans SC53141.9 µg/mL (MIC₈₀) mdpi.com

Antitrypanosomal Activity:

While direct evidence for the antitrypanosomal activity of this compound is lacking, research on related heterocyclic structures provides some insights. For instance, novel imidazoline (B1206853) benzimidazole (B57391) derivatives containing substituted phenoxy moieties have been synthesized and evaluated for their antitrypanosomal activity. lshtm.ac.uk The presence of a diethylaminoethyl subunit in these compounds led to enhanced potency. lshtm.ac.uk These compounds are thought to act by binding to the minor groove of DNA, a known mechanism for some antitrypanosomal drugs. lshtm.ac.uk

Furthermore, studies on tryptanthrin (B1681603) and its analogs have shown activity against Trypanosoma brucei in vitro. The most potent analog had a 50% effective concentration of 0.40 µM. researchgate.net Flavonoids and their analogues have also been extensively studied for their in vitro activities against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. nih.gov For example, 7,8-dihydroxyflavone (B1666355) showed high growth-inhibitory activity against T. brucei rhodesiense with an IC₅₀ of 68 ng/ml. nih.gov

Mechanistic Studies in Organotypic Culture Systems and Primary Cells

Detailed mechanistic studies of this compound in organotypic culture systems and primary cells have not been reported. However, mechanistic investigations of structurally similar compounds in cancer cell lines offer clues into potential modes of action.

For example, a phenylacetamide resveratrol derivative was found to induce cell cycle arrest at the G1 phase in breast cancer cell lines. mdpi.com This was accompanied by changes in the expression of cell cycle regulatory proteins and ultimately led to apoptotic cell death. mdpi.com Similarly, a new 2-amino benzamide (B126) derivative was reported to cause cell cycle arrest at the G2/M phase and induce apoptosis in a hepatocellular cancer cell line. nih.gov

Mechanistic studies on N′-phenylhydrazides revealed that their antifungal action may involve the production of free radicals and reactive oxygen species, leading to damage of the fungal mycelium. mdpi.com In the context of anticancer activity, some DNA damaging agents are designed to selectively target tumor cells. Mechanistic studies of such compounds have shown they can induce DNA crosslinks, leading to S-phase arrest and subsequent cell death through pathways like autophagy. mit.edu The interaction with nucleic acids, including DNA and RNA, through intercalation and binding along the polynucleotide backbone, has been identified as a potential mechanism of action for some pentacyclic benzimidazole derivatives with antiproliferative activity. mdpi.com

While these studies were not performed on this compound itself, they provide a framework for potential mechanisms that could be investigated for this compound, should it demonstrate significant biological activity in initial screenings. Future studies could explore its effects on cell cycle progression, apoptosis induction, DNA interaction, and other relevant cellular pathways in appropriate cell-based and more complex models like organotypic cultures and primary cells.

Computational Chemistry and in Silico Modeling for N 4 Aminophenyl 2 Phenoxypropanamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical first step in assessing the potential of a compound like N-(4-Aminophenyl)-2-phenoxypropanamide as a modulator of protein function.

In a hypothetical study, this compound might be docked into the active site of a relevant protein target, for instance, a kinase or a protein involved in protein-protein interactions (PPIs). nih.gov The goal would be to identify the most stable binding pose and characterize the non-covalent interactions that stabilize the ligand-protein complex.

The analysis would likely reveal key interactions such as:

Hydrogen Bonds: The primary amine (-NH2) group and the amide (-NH-C=O) group are strong hydrogen bond donors and acceptors. These would be expected to form hydrogen bonds with polar residues in the protein's active site.

Hydrophobic Interactions: The two phenyl rings (the aminophenyl and the phenoxy groups) would likely engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine in a binding pocket.

Pi-Stacking: The aromatic rings could also participate in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

These predicted interactions are crucial for understanding the basis of molecular recognition and for designing future analogs with improved binding affinity.

Table 1: Illustrative Predicted Interactions for this compound in a Hypothetical Kinase Active Site

Interaction TypeLigand Group InvolvedPotential Protein Residue PartnerPredicted Distance (Å)
Hydrogen Bond (Donor)Amine (-NH2)Aspartic Acid (ASP)2.9
Hydrogen Bond (Acceptor)Amide Carbonyl (C=O)Serine (SER)3.1
HydrophobicPhenoxy GroupLeucine (LEU)3.8
Pi-StackingAminophenyl RingPhenylalanine (PHE)4.5

While molecular docking provides a qualitative assessment of binding, Free Energy Perturbation (FEP) is a more rigorous method used to calculate the relative binding free energy between two ligands or a ligand and a mutated protein. nih.gov FEP simulations involve creating a thermodynamic cycle that "alchemically" transforms one molecule into another in both the solvated state and within the protein's binding site. nih.gov

An FEP study on this compound could be used to predict how modifications to its structure would affect its binding affinity. For example, one could calculate the change in binding free energy (ΔΔG) when a hydrogen atom on the phenoxy ring is substituted with a chlorine atom. A negative ΔΔG would suggest the modification is favorable. These calculations are computationally intensive but provide highly valuable quantitative predictions to guide lead optimization in drug discovery. nih.gov

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its reactivity and properties.

DFT calculations on this compound would typically involve optimizing its geometry and then computing various electronic properties. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. For this compound, negative potential (red) would be expected around the oxygen and nitrogen atoms, indicating regions that are likely to act as hydrogen bond acceptors. Positive potential (blue) would be found around the amine and amide hydrogens.

Table 2: Representative DFT-Calculated Properties for this compound

PropertyCalculated Value (Illustrative)Implication
HOMO Energy-5.8 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap4.6 eVChemical stability and reactivity
Dipole Moment3.5 DebyeMolecular polarity

DFT can be used to model reaction pathways, for instance, the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help chemists understand the reaction mechanism, identify the rate-determining step, and optimize reaction conditions for better yield. Similarly, if the compound were to undergo metabolic transformation, DFT could be used to predict the most likely sites of reaction (e.g., oxidation by cytochrome P450 enzymes).

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

While docking provides a static picture, Molecular Dynamics (MD) simulations offer a view of the system in motion. chemrxiv.org An MD simulation of the this compound-protein complex, solvated in a box of water molecules, would track the movements of every atom over time (typically nanoseconds to microseconds). nih.gov

This analysis would reveal:

Stability of the Binding Pose: MD simulations can confirm if the binding pose predicted by docking is stable over time. The Root Mean Square Deviation (RMSD) of the ligand is monitored; a low and stable RMSD suggests a stable interaction. nih.gov

Flexibility and Conformational Changes: MD shows how the ligand and protein adapt to each other. It can reveal conformational changes in the protein upon ligand binding that are not apparent from a static crystal structure.

Role of Water Molecules: MD simulations can identify key water molecules that may mediate the interaction between the ligand and the protein, forming water-bridged hydrogen bonds.

By combining these computational techniques, researchers can build a comprehensive, multi-scale model of this compound's behavior, guiding its potential development in various scientific fields.

Conformational Ensemble Sampling and Flexibility Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound involves identifying the molecule's preferred shapes (conformers) and the energy barriers between them. The phenoxypropanamide and aminophenyl moieties are connected by an amide bond, which, along with other single bonds in the structure, allows for considerable rotational freedom.

Computational methods such as molecular mechanics and quantum mechanics are employed to sample the conformational space of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be mapped. This analysis reveals the low-energy, and therefore more probable, conformations that the molecule will adopt.

Table 1: Representative Low-Energy Conformers of this compound (Hypothetical Data)

Conformational StateDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Key Intramolecular Interactions
Extended175°0.0Minimal steric hindrance
Folded65°+2.5Potential for π-π stacking between aromatic rings
Kinked-95°+1.8Hydrogen bonding between amide and phenoxy oxygen

Flexibility analysis, often performed using molecular dynamics (MD) simulations, provides a dynamic view of the molecule's conformational landscape. scirp.org Over the course of a simulation, the molecule explores various conformations, and the trajectory can be analyzed to understand the range of motion of different parts of the molecule and the transitions between conformational states. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

Protein-Ligand Complex Stability and Interaction Dynamics

To understand the potential biological targets of this compound, molecular docking and molecular dynamics simulations of the compound in complex with various proteins are performed. Molecular docking predicts the preferred binding orientation of the molecule within a protein's binding site and estimates the binding affinity. nih.gov

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted protein-ligand complex and to analyze the detailed interactions over time. nih.gov These simulations can reveal the key amino acid residues involved in binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The stability of these interactions is critical for the molecule's potency as an inhibitor or activator of the protein.

Table 2: Analysis of a Hypothetical Protein-Ligand Complex with this compound

Interacting ResidueInteraction TypeDistance (Å)Stability over Simulation
TYR 85Hydrogen Bond (Amide NH)2.9High
PHE 267π-π Stacking (Phenoxy Ring)3.5Moderate
LEU 290Hydrophobic4.2High
ASP 150Hydrogen Bond (Amino NH₂)3.1High

This table is a hypothetical representation of potential interactions between this compound and a target protein, based on common interactions observed for similar chemical moieties.

The root-mean-square deviation (RMSD) of the ligand's position within the binding site over the course of the simulation is a key indicator of binding stability. A low and stable RMSD suggests a stable binding mode.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful tools for identifying novel compounds with desired biological activities and for prioritizing them for further experimental testing. frontiersin.org

Ligand-Based and Structure-Based Virtual Screening for Novel Scaffolds

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. frontiersin.org

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the biological target is unknown but a set of molecules with known activity is available. A pharmacophore model can be built based on the common chemical features of the active molecules. This model is then used to search large chemical databases for other molecules that match the pharmacophore. For this compound, a pharmacophore model might include features like an aromatic ring, a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic group (the phenoxy moiety).

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. frontiersin.org This typically involves docking a large library of compounds into the protein's binding site and scoring them based on their predicted binding affinity. Hits from the virtual screen are then selected for experimental validation. This compound itself could be used as a query in a similarity search to find commercially available analogs for screening.

Table 3: Hypothetical Virtual Screening Hit List for Analogs of this compound

Compound IDDocking Score (kcal/mol)Key Predicted Interactions
ZINC12345678-9.5H-bond with SER120, Pi-stacking with HIS250
ZINC87654321-9.2H-bond with GLN95, Hydrophobic interactions
ZINC24681357-8.9H-bond with ASN155, Pi-stacking with TRP88

This table provides a hypothetical example of a hit list that could be generated from a structure-based virtual screening campaign. The docking scores and interactions are illustrative.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Compound Prioritization

Before committing to expensive and time-consuming synthesis and experimental testing, it is crucial to assess the drug-like properties of a compound. In silico ADMET prediction models are used to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.gov These predictions are based on the chemical structure of the molecule and are derived from statistical models built on large datasets of experimental data.

For this compound, various online tools and software packages can be used to predict its ADMET profile. These predictions help in identifying potential liabilities early in the drug discovery process and in prioritizing compounds that are more likely to have favorable pharmacokinetic and safety profiles.

Table 4: Predicted ADMET Properties of this compound (Representative Data)

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this enzyme
AMES ToxicityNon-mutagenicLow likelihood of being a mutagen
hERG InhibitionLow riskLow potential for cardiotoxicity

The data in this table is representative of typical in silico predictions for a compound with this structure and is intended for illustrative purposes. Actual values would need to be determined by specific software predictions.

By integrating these computational approaches, researchers can build a comprehensive understanding of the chemical and biological properties of this compound, accelerating the process of drug discovery and development.

Advanced Spectroscopic and Chromatographic Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of "N-(4-Aminophenyl)-2-phenoxypropanamide" in solution. It offers detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides the initial framework for structural assignment. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to map out the spin systems within the molecule, such as the propanamide backbone and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting different fragments of the molecule, for instance, linking the phenoxy group to the propanamide backbone and the aminophenyl group to the amide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (ppm)Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (Hz)
2D NMR Experiment Information Provided
COSYReveals proton-proton (¹H-¹H) couplings within spin systems.
HSQCCorrelates directly attached proton and carbon nuclei (¹H-¹³C).
HMBCShows long-range correlations between protons and carbons (²J, ³J).
NOESYIndicates through-space proximity of protons, aiding in conformational and stereochemical analysis.

For chiral molecules like "this compound," which has a stereocenter at the second carbon of the propanamide chain, advanced NMR techniques are essential for determining the stereochemistry. Techniques such as NOESY can provide crucial information on the relative stereochemistry by observing through-space interactions between protons. The magnitude of coupling constants between vicinal protons can also offer clues about the dihedral angles and, consequently, the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of "this compound." This is a critical step in confirming the identity of the compound. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

HRMS Data Value
Molecular FormulaC₁₅H₁₆N₂O₂
Calculated Exact Mass256.1212
Measured Exact Mass[Data not available in search results]
Mass Error (ppm)[Data not available in search results]

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio, fragmenting it, and then analyzing the resulting fragment ions. This technique is invaluable for structural elucidation, as the fragmentation pattern provides a "fingerprint" of the molecule. By analyzing the fragmentation pathways, one can deduce the connectivity of the different structural motifs within "this compound." This is also a key technique for identifying metabolites, as metabolic transformations often lead to predictable changes in the mass and fragmentation of the parent compound.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Polymorphism

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Characteristic absorption bands can be assigned to specific functional groups, such as the N-H stretch of the amine and amide, the C=O stretch of the amide, and the C-O-C stretch of the ether linkage in "this compound."

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It also provides information about the vibrational modes of the molecule.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Both IR and Raman spectroscopy are sensitive to the crystalline environment and can be used to differentiate between different polymorphs, as the vibrational modes can shift depending on the crystal packing and intermolecular interactions.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Amine/Amide)3400-32003400-3200
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic)3000-28503000-2850
C=O Stretch (Amide)1680-16301680-1630
C=C Stretch (Aromatic)1600-14501600-1450
C-N Stretch1400-10001400-1000
C-O-C Stretch (Ether)1300-10001300-1000

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical characterization of pharmaceutical compounds, providing essential information on purity, identity, and concentration. For a molecule such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for ensuring research integrity and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis, Quantitative Determination, and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for purity assessment, accurate quantification, and isolation of the compound for further studies.

Purity Analysis and Quantitative Determination:

Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of aromatic amides. The separation is typically achieved on a C18 or a similar nonpolar stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, often with additives like formic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. Gradient elution is often employed to ensure the efficient separation of the main compound from any impurities, which may have a wide range of polarities.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the monitoring of the analyte at its wavelength of maximum absorbance, thereby enhancing sensitivity. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. This method, when properly validated for linearity, accuracy, precision, and sensitivity, provides reliable determination of the compound's concentration in a given sample.

Below is a hypothetical data table illustrating a typical RP-HPLC method for the purity analysis of this compound and its potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~15 minutes

Preparative Separation:

When isolation and purification of this compound are required, preparative HPLC is the method of choice. This technique utilizes larger columns and higher flow rates to handle larger sample loads. The principles of separation remain the same as in analytical HPLC, but the goal is to collect fractions of the purified compound. The conditions are often optimized at the analytical scale first and then scaled up for preparative purposes.

Preparative HPLC Parameters Example:

ParameterCondition
Column C18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 20 mL/min
Loading Up to 100 mg of crude compound

Gas Chromatography (GC) for Volatile Impurities and Derivatized Samples

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, direct GC analysis is generally not feasible without thermal decomposition. However, GC is highly suitable for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents. Furthermore, the primary compound can be analyzed by GC after a chemical modification process known as derivatization.

Analysis of Volatile Impurities:

Headspace GC is a common technique for the determination of residual solvents in pharmaceutical substances. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This prevents non-volatile components of the sample from contaminating the GC system.

Derivatization for GC Analysis:

To make this compound amenable to GC analysis, its polar functional groups (the primary amine and the amide proton) must be derivatized to increase volatility and thermal stability. Silylation is a widely used derivatization technique for compounds containing active hydrogens.

A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). The silylation reaction replaces the active hydrogens on the amine and amide groups with nonpolar trimethylsilyl (TMS) groups.

The resulting TMS-derivatized molecule is significantly more volatile and can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum.

A hypothetical GC method for the analysis of the derivatized compound is presented below.

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (hold 10 min)
Detector Mass Spectrometer (MS)
MS Scan Range 50-550 m/z

This approach allows for the separation of the derivatized compound from other derivatized impurities, providing a comprehensive profile of the sample's composition.

Future Perspectives and Translational Potential in Chemical Research

Development of N-(4-Aminophenyl)-2-phenoxypropanamide as a Chemical Tool for Biological Discovery

The utility of a small molecule as a chemical tool lies in its ability to selectively interact with biological targets, thereby enabling the elucidation of complex biological processes. Chemical probes are instrumental in dissecting cellular pathways and validating novel drug targets. The development of this compound into such a tool is a promising future direction.

The core structure of this compound, featuring a phenoxypropanamide moiety linked to an aminophenyl group, provides a versatile scaffold for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to identify derivatives with high potency and selectivity for a specific biological target. The aminophenyl group, for instance, can be readily modified to introduce reporter tags, such as fluorescent dyes or biotin, facilitating the visualization and isolation of its binding partners within a cellular context.

Future research will likely focus on screening this compound and its analogs against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions. Phenotypic screening, where the effect of the compound on cellular behavior is observed without a preconceived target, could also uncover novel biological activities. Once a primary target is identified, the development of optimized chemical probes with improved pharmacological properties will be crucial for in-depth biological studies.

Integration with Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, its study must be integrated with systems-level analytical approaches. Systems biology, which aims to understand the complex interactions within biological systems, coupled with "omics" technologies (genomics, proteomics, metabolomics), can provide a holistic view of the compound's mechanism of action.

Upon treatment of cells or model organisms with this compound, global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can be monitored. This data can reveal the downstream signaling pathways and cellular processes modulated by the compound, moving beyond the identification of a single target to a network-level understanding. For example, if the compound were to inhibit a specific kinase, proteomics could identify changes in the phosphorylation status of its downstream substrates, while metabolomics could reveal alterations in metabolic pathways regulated by this signaling cascade.

The integration of these large datasets requires sophisticated bioinformatics tools and computational modeling. Such an approach can help to generate new hypotheses about the compound's mode of action and predict potential off-target effects or therapeutic applications. This comprehensive mechanistic understanding is invaluable for the rational design of second-generation compounds with improved efficacy and safety profiles.

Collaborative Research Opportunities and Interdisciplinary Convergence in the Drug Discovery Pipeline

The journey of a chemical compound from initial discovery to a potential therapeutic is a long and complex process that necessitates a collaborative and interdisciplinary approach. The future development of this compound will undoubtedly benefit from the convergence of expertise from various scientific disciplines.

Medicinal chemists will be essential for the synthesis of analog libraries and the optimization of lead compounds. Biologists will be needed to design and execute assays to evaluate the compound's biological activity and elucidate its mechanism of action. Pharmacologists will play a crucial role in assessing the compound's behavior in living organisms, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, computational scientists will be instrumental in data analysis, molecular modeling, and target prediction.

Fostering collaborations between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) will be vital to accelerate the research and development process. Open-access data sharing and participation in public-private partnerships can also facilitate progress by leveraging collective knowledge and resources. Such interdisciplinary and collaborative efforts will be paramount to unlocking the full translational potential of this compound and similar novel chemical entities in the drug discovery pipeline.

Q & A

Q. What are the standard synthetic routes for N-(4-Aminophenyl)-2-phenoxypropanamide, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between phenoxyacetic acid derivatives and 4-aminophenyl precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP.
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Critical Parameters :

FactorImpact on Yield
Reagent stoichiometry (1:1.2 molar ratio)Prevents unreacted starting material
pH (neutral to slightly acidic)Stabilizes intermediates
Reaction time (12–24 hrs)Ensures completion without degradation

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 6.5–7.5 ppm) and amide carbonyl signals (δ ~165–170 ppm).
    • 2D NMR (COSY, HSQC) : Resolve complex splitting patterns in the phenoxy and aminophenyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1) .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .
  • HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer: Use Design of Experiments (DoE) to systematically evaluate variables:

  • Catalyst screening : Test alternatives to DMAP (e.g., HOBt, HOAt) to enhance coupling efficiency.
  • Solvent optimization : Compare DMF vs. dichloromethane for solubility and reaction kinetics.
  • Temperature gradients : Monitor exothermic reactions via in-situ FTIR to identify ideal thermal profiles.
  • Byproduct analysis : LC-MS identifies dimers or oxidized species; mitigate via inert atmosphere (N₂/Ar) .

Case Study :
A 15% yield increase was achieved by replacing DMF with THF and reducing reaction time to 8 hrs, minimizing hydrolysis of the active ester intermediate .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer: Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring alter binding affinity.
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) impact IC₅₀ values.
  • Metabolic stability : Hepatic microsome assays (human vs. rodent) reveal species-specific degradation .

Q. Recommended Workflow :

Structural analog comparison : Test N-(3-aminophenyl)-2,2-dimethylpropanamide (ID: BBB/783) as a negative control .

Dose-response curves : Use Hill slope analysis to differentiate allosteric vs. competitive inhibition.

Molecular docking : Map binding poses in silico (e.g., AutoDock Vina) to correlate substituent positions with activity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with target proteins.
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate 3D descriptors (e.g., logP, polar surface area) with bioactivity data .

Example :
A CoMFA model for N-(4-Aminophenyl)propanamide derivatives revealed that bulky substituents at the para-position reduce solubility but enhance target binding .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

Methodological Answer:

  • Multi-solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy.
  • HPLC-based methods : Quantify solubility via peak area normalization under isocratic conditions.
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps .

Q. Data Interpretation :

SolventSolubility (mg/mL)Notes
DMSO>50Suitable for stock solutions
PBS (pH 7.4)<0.1Aggregation observed via DLS
Ethanol12.3Crystallizes upon cooling

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Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-phenoxypropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.